Comprehensive Analytical Guide: Molecular Weight, Formula, and Structural Elucidation of C8H9Cl2NO2
Comprehensive Analytical Guide: Molecular Weight, Formula, and Structural Elucidation of C8H9Cl2NO2
Executive Summary
In pharmaceutical development and synthetic chemistry, the precise characterization of an intermediate or active pharmaceutical ingredient (API) is paramount. The molecular formula C8H9Cl2NO2 corresponds to a diverse class of halogenated organic compounds, including phenylglycine derivatives and substituted anilines. This whitepaper provides an authoritative, step-by-step guide to determining the molecular weight, verifying the exact mass, and differentiating the structural isomers of C8H9Cl2NO2 using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Profiling and Mass Fundamentals
The empirical formula C8H9Cl2NO2 signifies a molecule containing eight carbon atoms, nine hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms. The presence of two chlorine atoms profoundly impacts the molecule's mass spectrometric profile due to the natural abundance of chlorine isotopes (
Mass and Elemental Composition
While the nominal mass of this formula is 221 Da, high-accuracy analytical workflows require the monoisotopic exact mass to differentiate this formula from isobaric interferences. The exact mass is calculated using the most abundant isotopes (
Table 1: Physicochemical Properties of C8H9Cl2NO2
| Property | Value | Analytical Significance |
| Molecular Formula | C8H9Cl2NO2 | Defines the elemental boundaries of the compound. |
| Average Molecular Weight | 222.07 g/mol | Used for stoichiometric calculations in bulk synthesis. |
| Monoisotopic Exact Mass | 221.001 Da | Critical for HRMS formula verification (< 5 ppm error). |
| Elemental Composition | C (43.27%), H (4.09%), Cl (31.93%), N (6.31%), O (14.41%) | Verified via elemental analysis (combustion). |
Structural Isomerism: The Causality Behind Analytical Choices
Relying solely on molecular weight or exact mass is insufficient for full characterization because C8H9Cl2NO2 represents multiple structural isomers. The choice of downstream analytical techniques is dictated by the need to resolve these distinct chemical environments. Two prominent examples include:
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D-4-Chlorophenylglycine HCl (CAS 108392-76-3): An amino acid hydrochloride salt used as a chiral building block ()[1].
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2,6-Dichloro-3,5-dimethoxyaniline (CAS 872509-56-3): An aniline derivative with two methoxy groups, primarily used as a pharmaceutical intermediate ()[2].
Because both compounds yield an identical exact mass (221.001 Da), we must employ a self-validating system: HRMS confirms the elemental formula via isotopic profiling, and multidimensional NMR resolves the structural connectivity.
Self-Validating Experimental Protocols
As an Application Scientist, I design protocols that build in their own quality control checks. The following methodologies ensure rigorous validation of C8H9Cl2NO2.
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: Verify the exact mass (221.001 Da) and the Cl2 isotopic signature. Causality: Electrospray Ionization (ESI) is chosen over Electron Impact (EI) to prevent excessive fragmentation of the labile functional groups (like the carboxylic acid in phenylglycine derivatives), ensuring a robust pseudo-molecular ion [M+H]+.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg of the C8H9Cl2NO2 sample in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% formic acid. Rationale: Formic acid acts as a proton source, facilitating the formation of the[M+H]+ ion at m/z 222.008.
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Instrument Calibration: Calibrate the ESI-TOF (Time-of-Flight) mass spectrometer using a commercial tuning mix to achieve a mass accuracy of < 2 ppm.
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Data Acquisition: Inject 5 µL of the sample. Operate the MS in positive ion mode (ESI+) with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.
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Isotopic Pattern Analysis (The Self-Validation Step): Extract the mass spectrum and analyze the isotopic cluster. For a molecule with two chlorine atoms, the natural abundance of
Cl (~75%) and Cl (~25%) creates a highly specific isotopic signature. Validate that the M : M+2 : M+4 peak intensity ratio is approximately 100 : 64 : 10 . If this ratio is absent, the formula is not C8H9Cl2NO2.
Nuclear Magnetic Resonance (NMR) Protocol
Objective: Differentiate structural isomers of C8H9Cl2NO2. Causality: While HRMS confirms the "parts list" (the formula), NMR reveals how the parts are connected. We use DMSO-d6 because it readily dissolves both polar hydrochloride salts and lipophilic dimethoxyanilines, while its residual solvent peak (2.50 ppm) serves as an internal chemical shift reference.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Transfer to a 5 mm NMR tube.
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1H-NMR Acquisition: Acquire a 1D proton spectrum at 400 MHz (minimum 16 scans, relaxation delay of 2 seconds).
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Signal Interpretation & Isomer Differentiation:
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If the sample is 2,6-Dichloro-3,5-dimethoxyaniline: You will observe a distinct singlet at δ 3.83 ppm integrating for 6 protons (the two methoxy groups), a broad singlet around δ 5.40 ppm for the aniline amine (2H), and a single aromatic proton at δ 6.21 ppm ()[3].
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If the sample is D-4-Chlorophenylglycine HCl: The methoxy signals will be completely absent. Instead, you will observe a chiral alpha-proton singlet (or multiplet depending on exchange) near δ 5.0 ppm, broad exchangeable signals for the -NH3+ and -COOH groups, and a para-substituted aromatic splitting pattern (two doublets integrating for 4H total).
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Analytical Workflow Visualization
The following diagram illustrates the logical decision-making process for characterizing C8H9Cl2NO2.
Figure 1: Analytical workflow for the mass determination and structural elucidation of C8H9Cl2NO2.
Conclusion
The characterization of C8H9Cl2NO2 demands a synergistic approach. While the molecular weight (222.07 g/mol ) and exact mass (221.001 Da) provide the foundational elemental boundaries, the presence of two chlorine atoms offers a built-in isotopic validation tool during HRMS analysis. Ultimately, distinguishing between its diverse structural isomers—such as D-4-Chlorophenylglycine HCl and 2,6-Dichloro-3,5-dimethoxyaniline—relies on the strategic application of NMR spectroscopy to map the distinct electronic environments of the molecule.
References
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D-4-Chlorophenylglycine HCl | C8H9Cl2NO2 | CID 12377066 - National Center for Biotechnology Information (PubChem) -[Link]
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(R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride (CAS 37085-27-1) Analytical Data - Angene International Limited -[Link]


